4-Azido-2,3,5,6-Tetrafluorbenzylamin-Hydrochlorid
Übersicht
Beschreibung
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains an azide group and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in click chemistry and photoaffinity labeling.
Wissenschaftliche Forschungsanwendungen
4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and molecular pathways.
Medicine: Investigated for its potential in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
Target of Action
It’s structurally related to 4-azido-2,3,5,6-tetrafluorobenzoic acid, which is known to be a versatile photoaffinity labeling agent used to probe biological receptors .
Mode of Action
It’s structurally related compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, is known to interact with its targets through a process called photoaffinity labeling . This process involves the use of light to create a covalent bond between the compound and its target, allowing for the precise identification of the binding site.
Biochemical Pathways
As a photoaffinity labeling agent, it is likely involved in various biochemical pathways depending on the specific biological receptors it targets .
Result of Action
As a photoaffinity labeling agent, it is likely to cause changes in the function of the biological receptors it targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride typically involves the introduction of an azide group to a tetrafluorobenzyl amine precursor. One common method includes the reaction of 2,3,5,6-tetrafluorobenzyl amine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, safety, and cost-effectiveness. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings.
Photoaffinity Labeling: The compound can be used to label biological molecules through UV-induced crosslinking.
Common Reagents and Conditions:
Reagents: Sodium azide, copper catalysts, alkyne-containing compounds.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under ambient or slightly elevated temperatures.
Major Products:
Triazoles: Formed through click chemistry reactions.
Labeled Biomolecules: Resulting from photoaffinity labeling.
Vergleich Mit ähnlichen Verbindungen
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Another azide-containing compound used in click chemistry and photoaffinity labeling.
2,3,4,5,6-Pentafluorobenzyl amine: A fluorinated benzyl amine with similar reactivity but lacking the azide group.
Uniqueness: 4-Azido-2,3,5,6-tetrafluorobenzyl amine hydrochloride is unique due to its combination of azide and fluorine groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to participate in both click chemistry and photoaffinity labeling makes it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
(4-azido-2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N4.ClH/c8-3-2(1-12)4(9)6(11)7(5(3)10)14-15-13;/h1,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPCAPYEWOSREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376322 | |
Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139428-47-0 | |
Record name | 4-AZIDO-2,3,5,6-TETRAFLUOROBENZYL AMINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.